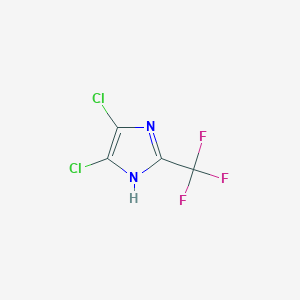
N-(2-chloro-6-fluorobenzyl)-N-(2,3-dimethylcyclohexyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Chloro-6-fluorobenzyl)-N-(2,3-dimethylcyclohexyl)amine hydrochloride (CFDMCH) is a chemical compound belonging to the class of amines. It is a colorless, crystalline solid that is soluble in water and organic solvents and has a melting point of 127-128°C. CFDMCH is a synthetic compound that has a wide range of applications in the pharmaceutical, biotechnology, and agrochemical industries.
Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds often focuses on their synthesis, chemical properties, and potential applications. For instance, the study of derivatives of benzylamines and their reactions with other chemical agents can lead to the development of novel compounds with specific characteristics. These processes are critical for creating materials with desired properties for use in pharmaceuticals, materials science, and chemical research (Neda et al., 1996).
Chemical Derivatization and Bioanalysis
Another area of interest is the development of methods for the chemical derivatization of compounds for bioanalytical purposes. For example, the stabilization of volatile and reactive molecules in biological samples through derivatization can improve the sensitivity and specificity of analytical methods, which is crucial for the accurate measurement of compound concentrations in medical and biochemical research (Yang et al., 2005).
Ligand Design for Metal Complexes
The design and synthesis of ligands for metal complexes represent another significant area of application. These ligands can facilitate the formation of metal complexes with unique properties, useful in catalysis, materials science, and medicinal chemistry. Research into hexadentate amine phenol ligands for group 13 metals illustrates the importance of ligand design in creating compounds with specific coordination geometries and properties (Liu et al., 1993).
properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFN.ClH/c1-10-5-3-8-15(11(10)2)18-9-12-13(16)6-4-7-14(12)17;/h4,6-7,10-11,15,18H,3,5,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKJHCHDOHTDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NCC2=C(C=CC=C2Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzyl)-N-(2,3-dimethylcyclohexyl)amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide](/img/structure/B2773525.png)
![3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2773527.png)
![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773528.png)
![2-({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2773530.png)




![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2773539.png)
![N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2773540.png)

![3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2773542.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2773543.png)
